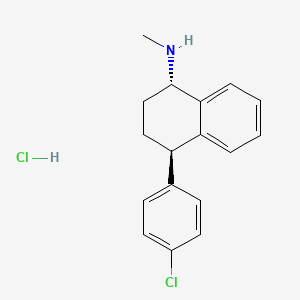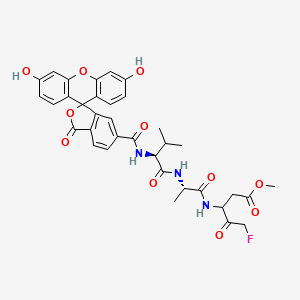
trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-trans-3-DechloroSertralineHydrochloride: is a chemical compound with the molecular formula C17H19Cl2N and a molecular weight of 308.25 g/mol . It is a derivative of sertraline, which is a well-known antidepressant. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3-DechloroSertralineHydrochloride involves multiple steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, such as halogenation and amination.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Dechlorination: The final step involves the removal of chlorine atoms to yield rac-trans-3-DechloroSertralineHydrochloride.
Industrial Production Methods: it is likely that the production involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and quality control processes to ensure the compound’s purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions: rac-trans-3-DechloroSertralineHydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Applications De Recherche Scientifique
rac-trans-3-DechloroSertralineHydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways.
Medicine: Although not used therapeutically, it serves as a model compound to study the pharmacological properties of sertraline derivatives.
Mécanisme D'action
The mechanism of action of rac-trans-3-DechloroSertralineHydrochloride is similar to that of sertraline. It primarily targets the serotonin transporter (SERT) , inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can have antidepressant effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Sertraline: The parent compound, widely used as an antidepressant.
Desmethylsertraline: A metabolite of sertraline with similar pharmacological properties.
Norsertraline: Another metabolite with distinct effects on serotonin reuptake.
Uniqueness: rac-trans-3-DechloroSertralineHydrochloride is unique due to its specific structural modifications, which can result in different pharmacological properties compared to its parent compound and metabolites. These modifications can influence its binding affinity, selectivity, and overall efficacy in research applications .
Propriétés
Formule moléculaire |
C17H19Cl2N |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
(1S,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m1./s1 |
Clé InChI |
QTILPEMKUQBCMU-CVLQQERVSA-N |
SMILES isomérique |
CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
SMILES canonique |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)





![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)

![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)
